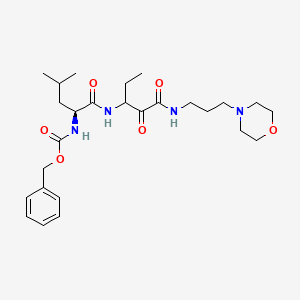
AK 295
概要
説明
分子式はC26H40N4O6、分子量は504.62 g/molです 。この化合物は、様々な細胞プロセスに関与するカルシウム依存性システインプロテアーゼファミリーであるカルパインを阻害する能力により、主に科学研究に使用されています。
準備方法
合成経路と反応条件
AK-295の合成には、α-ケトアミド官能基を有するジペプチド構造の形成が含まれます。AK-295の具体的な合成経路と反応条件は広く公表されていませんが、ジペプチド阻害剤を合成するための一般的な方法は通常、以下を含みます。
ペプチドカップリング反応: N,N'-ジシクロヘキシルカルボジイミド(DCC)またはN-エチル-N'-(3-ジメチルアミノプロピル)カルボジイミド(EDC)などのカップリング試薬を使用して、アミノ酸間のペプチド結合を形成します。
α-ケトアミド形成: 穏やかな条件下で、α-ケト酸とアミンを含む反応を通じて、α-ケトアミド基を導入します。
工業生産方法
AK-295の工業生産方法は、文献では十分に記載されていません。大規模合成には、ペプチドカップリングとα-ケトアミド形成の工程を最適化して、高収率と高純度を確保することが必要になる可能性があります。
化学反応の分析
反応の種類
AK-295は主に、ペプチドおよびα-ケトアミド化合物に典型的な反応を起こします。
加水分解: AK-295のペプチド結合は、酸性または塩基性条件下で加水分解され、ジペプチド構造の分解につながります。
酸化と還元:
一般的な試薬と条件
加水分解: 酸性(例:塩酸)または塩基性(例:水酸化ナトリウム)条件。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。
主な生成物
加水分解: アミノ酸とより小さなペプチド断片。
酸化と還元: 修飾されたα-ケトアミド誘導体。
科学的研究の応用
AK-295は、カルパインを阻害する能力により、科学研究で広く使用されています。その用途には、次のようなものがあります。
作用機序
AK-295は、カルシウム依存性システインプロテアーゼファミリーであるカルパインを阻害することによって効果を発揮します。カルパインは、細胞骨格の改変、シグナル伝達、アポトーシスなど、様々な細胞プロセスにおいて重要な役割を果たしています。 カルパインを阻害することにより、AK-295は重要な細胞基質のタンパク質分解切断を防ぎ、それによって細胞機能を調節し、細胞死を防ぐことができます .
類似化合物の比較
類似化合物
AK-294: 同様の構造と作用機序を持つ、カルパインの別のジペプチド阻害剤。
AK-296: ペプチド配列が修飾されており、阻害特性が異なる関連化合物。
AK-295の独自性
AK-295は、カルパインを阻害する際に高い特異性と効力を与える、特定のジペプチド構造とα-ケトアミド官能基のために、ユニークです。これは、カルパイン活性の精密な調節が必要な研究用途において、貴重なツールとなっています。
類似化合物との比較
Similar Compounds
AK-294: Another dipeptide inhibitor of calpain with a similar structure and mechanism of action.
AK-296: A related compound with modifications to the peptide sequence, resulting in different inhibitory properties.
Uniqueness of AK-295
AK-295 is unique due to its specific dipeptide structure and alpha-ketoamide functional group, which confer high specificity and potency in inhibiting calpain. This makes it a valuable tool in research applications where precise modulation of calpain activity is required.
生物活性
AK 295 is a compound that has garnered attention in the field of cancer research due to its selective inhibition of acyl-CoA synthetase short-chain family member 2 (ACSS2). This enzyme plays a crucial role in the metabolism of acetate, particularly in cancer cells that thrive in low-oxygen environments. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.
This compound functions primarily as an inhibitor of ACSS2, which is responsible for converting acetate into acetyl-CoA, a vital substrate for fatty acid synthesis. Under conditions where glucose is scarce, such as in the tumor microenvironment, cancer cells utilize acetate for energy and biosynthesis. By inhibiting ACSS2, this compound disrupts this metabolic pathway, leading to reduced fatty acid synthesis and subsequently inhibiting tumor growth.
Key Findings:
- Selectivity : this compound exhibits over 1000-fold selectivity for ACSS2 compared to other acyl-CoA synthetases, including mitochondrial ACSS1 .
- Binding Characteristics : The compound binds uncompetitively to ATP, with favorable interactions identified in co-crystal structures .
- Pharmacokinetics : Optimized compounds from the this compound series demonstrate excellent pharmacokinetic properties with sub-nanomolar biochemical potency .
In Vivo Efficacy
In preclinical models, this compound has shown promising results:
- Tumor Models : In xenograft models characterized by high acetate uptake, this compound effectively inhibited tumor growth. Conversely, it had no significant impact on tumors with low acetate utilization .
- Fatty Acid Labeling : Administration of labeled acetate or ethanol demonstrated that this compound significantly inhibited fatty acid labeling in various tissues .
Case Studies
Several studies have evaluated the biological activity and therapeutic potential of this compound through case series and controlled experiments.
Table 1: Summary of Preclinical Studies on this compound
Research Findings
Recent research has further elucidated the biological activity of this compound:
- Cytotoxicity : Studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines (e.g., LNCaP, HepG2) with IC50 values ranging from low micromolar concentrations .
- NO Production : Compounds derived from this series have also shown inhibitory effects on nitric oxide production in macrophages, indicating potential anti-inflammatory properties .
Discussion
The biological activity of this compound underscores its potential as a targeted therapy for cancers that rely on acetate metabolism. Its selective inhibition of ACSS2 presents a novel approach to disrupt metabolic pathways critical for tumor survival and proliferation. Ongoing studies are necessary to fully understand the implications of these findings in clinical settings.
特性
CAS番号 |
160399-35-9 |
|---|---|
分子式 |
C26H40N4O6 |
分子量 |
504.6 g/mol |
IUPAC名 |
benzyl N-[(2S)-4-methyl-1-[[1-(3-morpholin-4-ylpropylamino)-1,2-dioxopentan-3-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C26H40N4O6/c1-4-21(23(31)25(33)27-11-8-12-30-13-15-35-16-14-30)28-24(32)22(17-19(2)3)29-26(34)36-18-20-9-6-5-7-10-20/h5-7,9-10,19,21-22H,4,8,11-18H2,1-3H3,(H,27,33)(H,28,32)(H,29,34)/t21?,22-/m0/s1 |
InChIキー |
TZVQRMYLYQNBOA-KEKNWZKVSA-N |
SMILES |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
異性体SMILES |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AK 295 AK-295 AK295 Cbz-Leu-Abu-CONH(CH2)3-Mpl Cbz-Leu-aminobutyrate-CONH(CH2)3-morpholine CX 295 CX-295 CX295 cpd Z-Leu-aminobutyric acid-CONH(CH2)3-morpholine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















